1-Amino-1'-Boc-6-methoxy-spiro[indane-2,4'-piperidine]
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Overview
Description
1-Amino-1’-Boc-6-methoxy-spiro[indane-2,4’-piperidine] is a complex organic compound with the molecular formula C19H28N2O3 and a molecular weight of 332.44 g/mol . This compound is characterized by its spiro structure, which includes an indane and a piperidine ring system. The presence of a tert-butyl carbamate (Boc) protecting group and a methoxy group further adds to its chemical complexity .
Preparation Methods
The synthesis of 1-Amino-1’-Boc-6-methoxy-spiro[indane-2,4’-piperidine] typically involves multiple steps, starting from commercially available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and safety.
Chemical Reactions Analysis
1-Amino-1’-Boc-6-methoxy-spiro[indane-2,4’-piperidine] undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1’-Boc-6-methoxy-spiro[indane-2,4’-piperidine] has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-1’-Boc-6-methoxy-spiro[indane-2,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions . The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Amino-1’-Boc-6-methoxy-spiro[indane-2,4’-piperidine] can be compared with similar compounds, such as:
1-Amino-1’-Boc-spiro[indane-2,4’-piperidine]: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine]: Lacks the Boc protecting group, making it more reactive but less stable.
1-Amino-1’-Boc-6-hydroxy-spiro[indane-2,4’-piperidine]: Contains a hydroxy group instead of a methoxy group, which may alter its solubility and reactivity.
These comparisons highlight the unique features of 1-Amino-1’-Boc-6-methoxy-spiro[indane-2,4’-piperidine], such as its specific functional groups and spiro structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 1-amino-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)21-9-7-19(8-10-21)12-13-5-6-14(23-4)11-15(13)16(19)20/h5-6,11,16H,7-10,12,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYYTGQNKYREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2N)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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